安卡弗拉芬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ankaflavin is a natural product found in Monascus pilosus and Monascus purpureus . It is a prominent azaphilone compound that exhibits diverse bioactivities, including regulation of transcription factors, anti-inflammatory effects, and modulation of lipid metabolism .

Synthesis Analysis

Monascus purpureus copiously yields beneficial secondary metabolites, including Monascus pigments, which are broadly used as food additives . It has been speculated that monascorubrin and ankaflavin are synthesized by the same biochemical pathway in M. purpureus due to their structural resemblance .

Molecular Structure Analysis

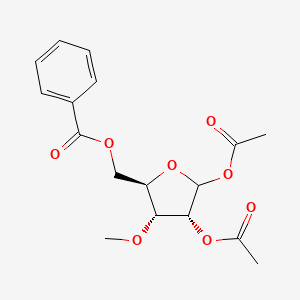

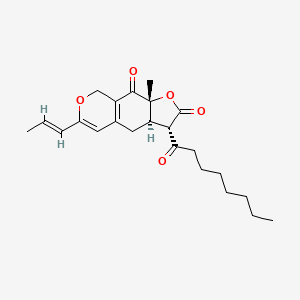

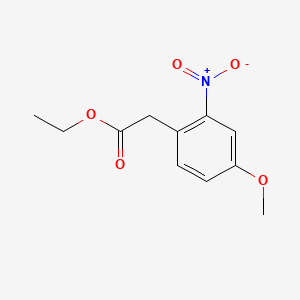

The molecular formula of Ankaflavin is C23H30O5 . The IUPAC name is (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione .

Chemical Reactions Analysis

While specific chemical reactions involving Ankaflavin are not detailed in the search results, it’s known that Ankaflavin exhibits selective cytotoxic effect and induces cell death through apoptosis on cancer cells .

Physical And Chemical Properties Analysis

Ankaflavin has a molecular weight of 386.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 .

科学研究应用

Hypoglycemic Effect

Ankaflavin (AK) has been found to have a significant hypoglycemic effect. It is a typical pigment derived from red yeast rice and has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose . This inhibition can help control blood sugar levels, making Ankaflavin potentially useful in the management of type 2 diabetes .

Anti-Glycation Capability

In addition to its hypoglycemic effect, Ankaflavin also exhibits anti-glycation capabilities . Glycation is a process where proteins or lipids become glycated as a result of exposure to sugars, and it is implicated in various health issues including aging and diabetes. Ankaflavin’s anti-glycation properties could therefore be beneficial in these contexts .

Antioxidant Activity

Ankaflavin has been shown to have antioxidant potential . It can protect against free radical-induced oxidation damage, which is implicated in various diseases including cancer and cardiovascular disease .

Interaction with Proteins

Research has shown that Ankaflavin can interact with proteins such as bovine serum albumin (BSA), forming complexes that can enhance the absorption intensity of Ankaflavin . This could potentially improve its bioavailability and effectiveness .

Potential in Delivery Systems

Due to its poor solubility, research studies of the delivery systems of Ankaflavin, especially those constructed from protein–polysaccharide complexes, have attracted considerable attention . These delivery systems could potentially enhance the effectiveness of Ankaflavin in various applications .

Health Aging Support

Ankaflavin has been suggested to support healthy aging through various mechanisms, including anti-AGEs, anti-inflammation, blood glucose management, cardiovascular health, weight management, and cognitive health .

作用机制

- Primary Targets : Ankaflavin (AK) is a yellow pigment found in Monascus purpureus-fermented rice. Its primary targets include AMP-activated protein kinase (AMPK), nuclear factor erythroid 2-related factor 2 (Nrf2), and peroxisome proliferator-activated receptor gamma (PPAR-γ) .

- Interaction with Targets : AK activates Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1) and protection of high-density lipoprotein (HDL) . Additionally, AK acts as a PPAR-γ agonist, increasing liver X receptor alpha (LXR-α) expression. LXR-α then activates ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein A1 (ApoA1) .

- Resulting Changes : These interactions enhance antioxidant defenses, improve lipid metabolism, and protect against nonalcoholic steatohepatitis (NASH) .

- AK downregulates NASH in high-fat diet-fed mice by activating AMPK and acting as a PPAR-α agonist .

- It reduces lipid accumulation, inhibits inflammatory pathways (such as NF-κB), and enhances antioxidant enzyme activity .

- ADME Properties : Ankaflavin’s absorption, distribution, metabolism, and excretion properties are influenced by genetic factors, environmental conditions, and specific genes (e.g., MpigE) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

未来方向

The future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood . The importance of microbial pigments has been emphasized in different applications, such as cosmetics, food, pharmaceuticals, and textiles . These compounds are also well-known to exhibit cytotoxic, antioxidant, antimicrobial, antimalarial, anticancer, antitumor, and antifouling activities .

属性

IUPAC Name |

(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJNEHGKRUSLT-ODTNPMSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ankaflavin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)